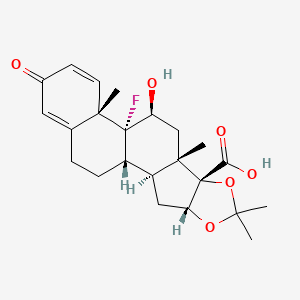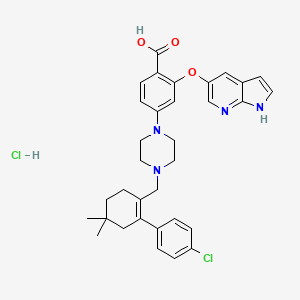
VNL5 (Des-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl) Venetoclax Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VNL5 (Des-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl) Venetoclax Impurity): is a chemical compound that serves as an impurity in the synthesis of Venetoclax. Venetoclax is a potent and selective BCL-2 inhibitor used in the treatment of certain types of chronic lymphocytic leukemia and small lymphocytic lymphoma . VNL5 is significant in the pharmaceutical industry due to its role in the quality control and characterization of Venetoclax.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: VNL5 is synthesized through a series of chemical reactions involving the starting materials 4-Aminomethyltetrahydropyran and 4-Fluoro-3-nitrobenzenesulfonamide . The synthesis involves the following steps:
Reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide: This reaction forms the intermediate compound 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.
Further Reactions: The intermediate undergoes additional reactions to form the final compound, VNL5.
Industrial Production Methods: The industrial production of VNL5 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: VNL5 undergoes various chemical reactions, including:
Oxidation: VNL5 can be oxidized to form different oxidative impurities.
Reduction: Reduction reactions can modify the nitro group in VNL5.
Substitution: Substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) in dichloromethane.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidative impurities such as venetoclax N-oxide and venetoclax hydroxylamine impurity.
Reduction Products: Reduced forms of VNL5 with modified nitro groups.
Substitution Products: Substituted derivatives of VNL5 with different functional groups.
Applications De Recherche Scientifique
Chemistry: VNL5 is used in the study of chemical reactions and mechanisms, particularly in the context of impurity profiling and degradation studies of Venetoclax .
Biology: In biological research, VNL5 helps in understanding the metabolic pathways and biotransformation of Venetoclax. It is also used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Medicine: VNL5 plays a crucial role in the quality control of Venetoclax, ensuring the safety and efficacy of the drug used in treating chronic lymphocytic leukemia and small lymphocytic lymphoma .
Industry: In the pharmaceutical industry, VNL5 is used as a reference standard for the characterization and quality assessment of Venetoclax. It is also involved in the development of manufacturing processes for Venetoclax .
Mécanisme D'action
Molecular Targets and Pathways: VNL5, as an impurity of Venetoclax, does not have a direct mechanism of action. Venetoclax itself targets the BCL-2 protein, inhibiting its function and promoting apoptosis in cancer cells . The presence of VNL5 and other impurities can affect the overall efficacy and safety profile of Venetoclax, making their identification and control crucial in pharmaceutical development .
Comparaison Avec Des Composés Similaires
Venetoclax N-oxide: An oxidative impurity formed during the degradation of Venetoclax.
Venetoclax Hydroxylamine Impurity: Another oxidative impurity formed through the Meisenheimer rearrangement of Venetoclax N-oxide.
Other Impurities: Various other impurities can be formed during the synthesis and degradation of Venetoclax, each with unique chemical structures and properties.
Uniqueness of VNL5: VNL5 is unique due to its specific chemical structure and the role it plays in the synthesis and quality control of Venetoclax. Its identification and characterization are essential for ensuring the purity and efficacy of Venetoclax in clinical applications .
Propriétés
Formule moléculaire |
C33H36Cl2N4O3 |
|---|---|
Poids moléculaire |
607.6 g/mol |
Nom IUPAC |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid;hydrochloride |
InChI |
InChI=1S/C33H35ClN4O3.ClH/c1-33(2)11-9-24(29(19-33)22-3-5-25(34)6-4-22)21-37-13-15-38(16-14-37)26-7-8-28(32(39)40)30(18-26)41-27-17-23-10-12-35-31(23)36-20-27;/h3-8,10,12,17-18,20H,9,11,13-16,19,21H2,1-2H3,(H,35,36)(H,39,40);1H |
Clé InChI |
PNKFIARLPOQXDX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)O)OC5=CN=C6C(=C5)C=CN6)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
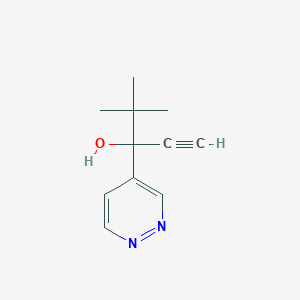
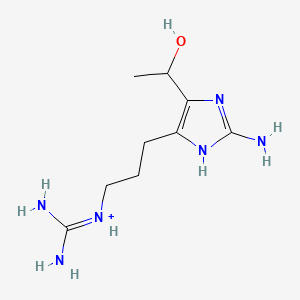
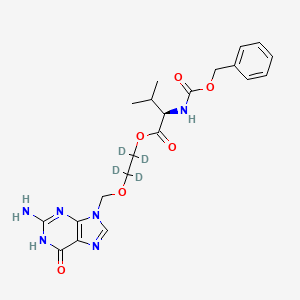
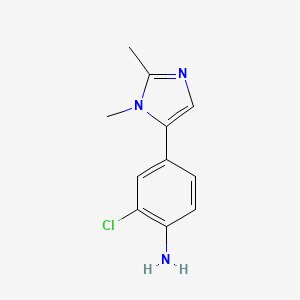

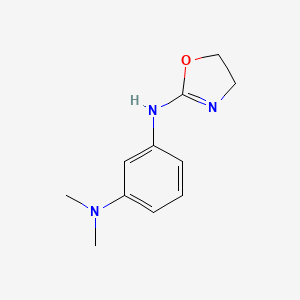
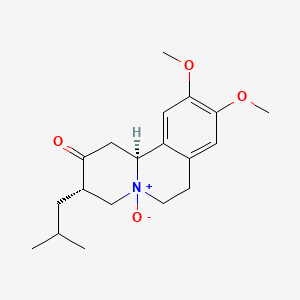

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)
